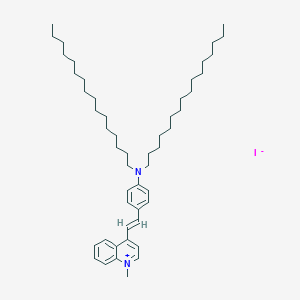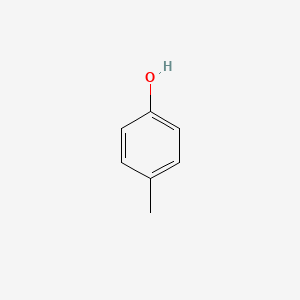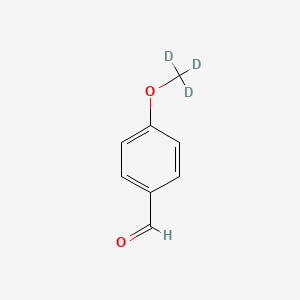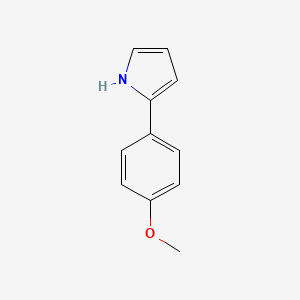
5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate” is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters .Physical And Chemical Properties Analysis
The compound is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .Applications De Recherche Scientifique
pH Indicator
SNARF™-5F is a cell-permeant ratiometric pH indicator . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
Cell Viability and Proliferation Studies
SNARF™-5F is used in cell viability and proliferation studies . The ability of this compound to indicate pH changes allows researchers to monitor the health and proliferation of cells.
Ionic Homeostasis and Signaling
This compound is used in studies of ionic homeostasis and signaling . Changes in intracellular pH can affect ionic homeostasis and signaling pathways, and SNARF™-5F provides a way to monitor these changes.
Fluorescence Microscopy
SNARF™-5F is used in fluorescence microscopy . Its fluorescence properties make it useful for visualizing pH changes in cells under a microscope.
Flow Cytometry
This compound is also used in flow cytometry . Flow cytometry is a technique used to detect and measure physical and chemical characteristics of a population of cells or particles. SNARF™-5F can be used to monitor pH changes in individual cells as they flow past a viewing window.
Microplate Reader Assays
SNARF™-5F is used in microplate reader assays . These assays are used to measure various biochemical and cellular reactions. The fluorescence properties of SNARF™-5F make it a valuable tool in these assays.
Mécanisme D'action
The compound works as a pH indicator, exhibiting a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively . This pH dependence allows the ratio of the fluorescence intensities from the dye at two emission wavelengths - typically 580 nm and 640 nm - to be used for quantitative determinations of pH .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate involves the esterification of 5-(6)-Carboxy RhodFluor with acetoxymethyl chloride followed by the acetylation of the resulting product with acetic anhydride.", "Starting Materials": [ "5-(6)-Carboxy RhodFluor", "Acetoxymethyl chloride", "Acetic anhydride", "Pyridine", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Methanol", "Dichloromethane (DCM)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Dissolve 5-(6)-Carboxy RhodFluor in DMF and add TEA. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add acetoxymethyl chloride dropwise to the mixture and stir for an additional 2 hours.", "Step 3: Pour the mixture into a separatory funnel and extract with DCM. Wash the organic layer with NaHCO3 and NaCl solution, dry over MgSO4, and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in DCM and add acetic anhydride and pyridine. Stir the mixture at room temperature for 2 hours.", "Step 5: Pour the mixture into a separatory funnel and extract with methanol. Wash the organic layer with NaHCO3 and NaCl solution, dry over MgSO4, and evaporate the solvent to obtain the final product, 5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate." ] } | |
Numéro CAS |
126208-13-7 |
Nom du produit |
5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate |
Formule moléculaire |
C32H25NO9 |
Poids moléculaire |
567.54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)






